2-Ethyl-2-(methylsulfanyl)butan-1-ol
Description
2-Ethyl-2-(methylsulfanyl)butan-1-ol is a branched primary alcohol characterized by a hydroxyl group (-OH) on the first carbon of a butanol backbone. The second carbon is substituted with an ethyl group (-CH2CH3) and a methylsulfanyl (thioether) group (-SCH3), resulting in a sterically hindered structure. This compound’s unique combination of a polar hydroxyl group and a hydrophobic thioether moiety influences its physical and chemical properties, such as solubility and reactivity. It is primarily utilized as a specialty reagent in organic synthesis, as evidenced by its availability in milligram to gram quantities from suppliers like CymitQuimica (Ref: 3D-HAD25750) at premium pricing (e.g., 500 mg for €1,619) .
Properties
IUPAC Name |
2-ethyl-2-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRNOYQWDLOVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-ethyl-2-(methylsulfanyl)butan-1-ol typically involves:
- Formation of the butanol backbone with an ethyl substituent at the 2-position.
- Introduction of the methylsulfanyl (–SCH3) group at the same carbon.
- Control of stereochemistry and purity through selective reagents and purification steps.
The key challenge is the selective functionalization of the 2-position with both ethyl and methylsulfanyl groups while maintaining the primary alcohol functionality at the 1-position.
Preparation via Reduction of Ketones and Subsequent Thiolation
One robust approach adapted from related alcohol syntheses involves:
- Starting from a ketone precursor, such as 2-ethyl-2-oxobutan-1-ol or a structurally similar ketone.
- Reduction of the ketone to the corresponding secondary alcohol using sodium borohydride (NaBH4) in methanol under nitrogen atmosphere at low temperature (0 °C to room temperature).
- Subsequent introduction of the methylsulfanyl group via nucleophilic substitution or addition reactions using methylthiolating agents.
Experimental details (adapted from similar alcohol syntheses in literature):
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Ketone reduction | NaBH4 (1.5 equiv), dry MeOH, N2 atmosphere, 0 °C to RT, 1 hour | Formation of 2-ethyl-2-hydroxybutan-1-ol | 70-90% |
| Thiolation | Methylthiolating agent (e.g., methylsulfanyl chloride or methylthiolate salts), base (e.g., KOH), solvent (DMSO or THF), room temperature to mild heating | Introduction of methylsulfanyl group at 2-position | Variable, optimized for selectivity |
This method is supported by protocols where ketones are reduced to alcohols followed by functional group transformations to introduce sulfur substituents.
Grignard Reaction Route with Paraformaldehyde and Subsequent Functionalization
A more industrially scalable method involves:
- Preparation of a Grignard reagent from 3-halogenated pentane (e.g., 3-chloropentane or 3-bromopentane) and magnesium in an ether solvent (THF or 2-methyltetrahydrofuran).
- Reaction of the Grignard reagent with paraformaldehyde to form crude 2-ethyl-1-butanol.
- Post-synthetic modification to introduce the methylsulfanyl group.
Process outline from patent literature :
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| Grignard formation | 3-halogenated pentane, Mg chips, THF, heating for initiation | Formation of Grignard reagent | - |
| Addition to paraformaldehyde | Paraformaldehyde, cooling, hydrolysis | Formation of crude 2-ethyl-1-butanol | - |
| Purification A | Trimethyl borate, distillation under reduced pressure (120-180 °C), hydrolysis | Purification via borate ester intermediate | Yield ~69.6%, GC purity ~99.8% |
| Purification B | Dimethyl acetonide, distillation, acid hydrolysis | Alternative purification method | Yield ~67.1%, GC purity ~99.7% |
While this patent focuses on 2-ethyl-1-butanol, the methodology is adaptable to synthesize this compound by incorporating sulfur-containing reagents in the functionalization step.
Purification Techniques
Purification is critical due to the presence of sulfur-containing groups which can complicate separation:
- Flash silica gel chromatography : Used after reaction completion to isolate the desired alcohol as a colorless liquid with high purity.
- Distillation under reduced pressure : Employed to remove solvents and by-products, especially after borate ester or acetonide intermediate formation.
- Drying agents : Anhydrous magnesium sulfate is commonly used to dry organic layers before final distillation.
Analytical and Research Data
While direct thermophysical data for this compound is limited, related alcohols such as butan-1-ol have well-characterized physical properties that inform processing conditions:
| Property | Butan-1-ol (Reference) | Notes |
|---|---|---|
| Molar mass | 74.12 g/mol | Similar backbone |
| Density at 298 K | ~0.8055 g/cm³ | Reference for solution handling |
| Viscosity at 298 K | ~2.59 mPa·s | Relevant for reaction kinetics |
| Refractive index | ~1.3972 | Useful for purity assessment |
These data support solvent choice and temperature control during synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Purification | Yield | Notes |
|---|---|---|---|---|---|
| Ketone reduction + thiolation | Ketone, NaBH4, methylthiolating agent | MeOH, N2, 0-RT | Flash chromatography | 70-90% | Selective introduction of –SCH3 group |
| Grignard + paraformaldehyde + purification | 3-halogenated pentane, Mg, paraformaldehyde, trimethyl borate or dimethyl acetonide | THF, 50-180 °C distillation | Distillation, drying | ~67-70% | Industrially scalable, adaptable |
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-(methylsulfanyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Ethyl-2-(methylsulfanyl)butan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(methylsulfanyl)butan-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the methylsulfanyl group can participate in nucleophilic and electrophilic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 2-Ethyl-2-(methylsulfanyl)butan-1-ol :
- Primary alcohol (OH on C1) with bulky substituents (ethyl and methylsulfanyl) on C2.
- Thioether group introduces sulfur-based polarity, enhancing lipophilicity compared to oxygen-containing analogs.
- 2-Methyl-3-buten-2-ol (CAS 115-18-4):
- 3-Methyl-2-buten-1-ol (CAS 556-82-1):
Physical Properties and Solubility
| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Alcohol Type | Key Substituents |
|---|---|---|---|---|---|
| This compound | ~162.3* | Not reported | Not reported | Primary | Ethyl, methylsulfanyl |
| 2-Methyl-3-buten-2-ol | 86.13 | 98–99 | 0.824 | Tertiary | Methyl, alkene |
| 3-Methyl-2-buten-1-ol | 86.13 | 140 | 0.84 | Primary | Allylic methyl |
*Estimated based on molecular formula.
- Boiling Points : The target compound’s boiling point is expected to be lower than linear primary alcohols (e.g., butan-1-ol, bp ~118°C) due to steric hindrance from its branched substituents, which reduce intermolecular hydrogen bonding . However, the presence of a thioether group may slightly elevate its boiling point compared to purely hydrocarbon-substituted analogs.
- Solubility : The methylsulfanyl group enhances hydrophobicity, likely making this compound less water-soluble than unsubstituted primary alcohols like propan-1-ol or butan-1-ol .
Biological Activity
2-Ethyl-2-(methylsulfanyl)butan-1-ol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methylsulfanyl group that may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by data tables and relevant case studies.
Antimicrobial Properties
Research indicates that compounds containing sulfur, such as this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound could inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various in vitro assays, including the DPPH radical scavenging assay and the ABTS assay. The results indicated that this compound exhibits moderate antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 50 µg/mL |
| ABTS Radical Scavenging | 45 µg/mL |
These results highlight the potential of this compound in preventing oxidative stress-related diseases.
Cytotoxic Effects
Cytotoxicity studies conducted on human cancer cell lines revealed that this compound possesses significant antiproliferative effects. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values indicative of its potency.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 µM |
| HeLa | 20 µM |
Mechanistically, the compound appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of sulfur-containing alcohols similar to this compound. They found that modifications to the alkyl chain length and the position of the methylsulfanyl group significantly influenced both antimicrobial and cytotoxic activities. This study emphasizes the importance of chemical structure in determining biological efficacy.
Q & A
Q. What are the optimal synthetic routes for 2-Ethyl-2-(methylsulfanyl)butan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of tertiary alcohols with sulfur-containing groups, such as this compound, often involves nucleophilic substitution or Grignard reactions. For example, a methylsulfanyl group can be introduced via reaction of a tosylated intermediate (e.g., 1-(Tosyloxy)-3-butanol) with sodium thiomethoxide under mild conditions . Key parameters include:
- Temperature : Lower temperatures (0–25°C) minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product.
Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of tosylate to thiomethoxide).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the tertiary alcohol proton (δ ~1.5–2.0 ppm, broad singlet) and methylsulfanyl group (δ ~2.1–2.3 ppm, singlet). Adjacent ethyl groups show splitting patterns (e.g., δ 0.9–1.4 ppm for CH₂CH₃) .
- ¹³C NMR : Confirm the quaternary carbon bonded to -OH and -SMe (δ ~70–75 ppm) and sulfur-adjacent carbon (δ ~35–40 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 164.24) .
- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-S vibrations (600–700 cm⁻¹).
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s reactivity in substitution or oxidation reactions?
Methodological Answer: The methylsulfanyl (-SMe) group acts as an electron donor, stabilizing adjacent carbocations during substitution. For example:
- Oxidation : Using KMnO₄ in acidic conditions converts the tertiary alcohol to a ketone while oxidizing -SMe to a sulfoxide (-SO-) or sulfone (-SO₂-) depending on reaction time .
- Substitution : In SN2 reactions, steric hindrance from the ethyl groups reduces reactivity, favoring bulky nucleophiles (e.g., tert-butoxide) or elevated temperatures (60–80°C) .
Experimental Design: Compare reaction rates with analogs lacking the -SMe group (e.g., 2-Ethyl-2-methylbutan-1-ol) to isolate electronic vs. steric effects.
Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular orbitals to identify nucleophilic/electrophilic sites. For example, the -SMe group’s lone pairs enhance electron density at the adjacent carbon, making it susceptible to electrophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Software like Gaussian or GROMACS can model binding affinities and transition states.
Validation: Cross-reference computational results with experimental kinetic data (e.g., HPLC monitoring of reaction intermediates).
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected NMR shifts or reaction yields)?
Methodological Answer:
- Case Study : If observed ¹H NMR shifts deviate from predicted values:
- Check purity : Use GC-MS to detect impurities (e.g., unreacted starting material).
- Solvent effects : Repeat NMR in deuterated DMSO to assess hydrogen bonding .
- Conformational analysis : Use NOESY to identify steric interactions altering chemical shifts.
- Yield Discrepancies :
- Side reactions : Track byproducts via LC-MS.
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C) for selective pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
